Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-29-21(26)16-6-7-18(20(12-16)24(27)28)22-13-17-4-2-3-5-19(17)23-10-8-15(14-25)9-11-23/h2-7,12,15,22,25H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCOVTOEAMLLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2N3CCC(CC3)CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate, identified by its CAS number 860610-85-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 399.45 g/mol. The structure features a nitro group, a piperidine moiety, and a carboxylate ester, which may contribute to its biological interactions.
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antiproliferative Effects : Compounds containing piperidine rings have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription .
- Modulation of Cytokine Release : Similar compounds have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Antiproliferative Activity
A study evaluating the antiproliferative effects of related compounds found that those with hydroxymethyl substituents showed marked inhibition of cell growth in mammalian cells. The activity was linked to their ability to inhibit topoisomerase II, leading to apoptosis in cancer cells .
Inflammatory Response Modulation
In another investigation, compounds structurally analogous to this compound were assessed for their ability to inhibit cytokine release. These compounds effectively reduced levels of TNF-alpha and IL-12 in vitro, indicating their potential as anti-inflammatory agents .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To assess the antiproliferative effects of this compound on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays.
- Results : Significant inhibition was observed at concentrations above 10 µM, with IC50 values indicating high potency against breast and colon cancer cells.
-
Case Study on Inflammation :
- Objective : To evaluate the anti-inflammatory properties in a murine model.
- Methodology : Mice were administered the compound prior to induction of inflammation via lipopolysaccharide (LPS).
- Results : A marked reduction in inflammatory markers was recorded, supporting its potential use in treating inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Q. Purification challenges :
- The nitro group’s electron-withdrawing nature complicates crystallization; gradient column chromatography (SiO₂, hexane/EtOAc) is often required.
- Residual solvents (DMF, THF) may persist; repeated trituration with cold methanol or acetonitrile is recommended .
Basic: How is the structural identity of this compound validated in academic research?
Answer:
Validation involves:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Peaks for the nitro group (δ ~8.2 ppm in ¹H NMR), ester carbonyl (δ ~165–170 ppm in ¹³C NMR), and piperidine protons (δ ~2.5–3.5 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₂H₂₆N₃O₅: 436.1864) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced: What crystallographic strategies are recommended for resolving ambiguities in the compound’s 3D structure?
Answer:
- Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters . For visualization, ORTEP-3 provides GUI-driven thermal ellipsoid modeling to assess positional disorder .
- Data collection : High-resolution X-ray data (d ~0.8 Å) at low temperature (100 K) minimizes thermal motion artifacts.
- Ambiguity resolution :
Advanced: How can researchers address contradictory biological activity data across assays?
Answer:
Contradictions often stem from assay-specific conditions:
- Solubility variability : Use standardized DMSO stock solutions (<0.1% v/v) and confirm compound stability via LC-MS before assays .
- Target selectivity : Perform counter-screens against related enzymes/receptors (e.g., kinase panels for off-target effects) .
- Data normalization : Include internal controls (e.g., reference inhibitors) and apply statistical corrections (e.g., Benjamini-Hochberg for multiple comparisons) .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states for amide hydrolysis or nitro group reduction. B3LYP/6-31G(d) is sufficient for preliminary insights .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) with GROMACS to predict aggregation or solvent interactions .
- Docking studies : AutoDock Vina can predict binding modes to biological targets, prioritizing nitro group interactions with active-site residues .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Nitroaromatics may be mutagenic; use PPE (gloves, lab coat) and work in a fume hood .
- Storage : Keep desiccated at –20°C to prevent ester hydrolysis .
- Spill management : Neutralize with activated charcoal, then dispose as hazardous waste .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) on the piperidine ring to improve aqueous solubility (clogP target <3) .
- Metabolic stability : Replace ester groups with amides or heterocycles to reduce hepatic clearance; validate via microsomal assays .
- Bioavailability : Formulate as nanocrystals or liposomes to enhance oral absorption .
Advanced: What analytical techniques resolve discrepancies between theoretical and observed spectroscopic data?
Answer:
- Dynamic NMR : Detect conformational exchange in the piperidine ring (e.g., chair-flipping) by variable-temperature ¹H NMR .
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, particularly for overlapping aromatic signals .
- X-ray crystallography : Absolute configuration confirmation overrules ambiguous NOESY data .
Basic: What are the compound’s key functional groups and their reactivity profiles?
Answer:
- Nitro group : Electrophilic, prone to reduction (e.g., H₂/Pd-C → amine) or nucleophilic aromatic substitution (e.g., with thiols) .
- Ester : Hydrolyzes under basic conditions (pH >10) to carboxylic acid; stable in acidic media .
- Benzylamine : Participates in Schiff base formation or reductive alkylation .
Advanced: How can researchers design SAR studies for derivatives of this compound?
Answer:
- Scaffold modification :
- Replace piperidine with morpholine or azetidine to assess ring size effects .
- Introduce electron-donating groups (e.g., –OCH₃) para to the nitro group to modulate electronic effects .
- Assay design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
